

A Comparative Analysis of the Side Effect Profiles: 15-Keto-Latanoprost and Latanoprost

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Compound of Interest

Compound Name: 9-Keto-latanoprost

Cat. No.: B15623680

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the side effect profiles of drug candidates is paramount. This guide provides a detailed comparison of the known side effects of 15-Keto-latanoprost and its parent compound, latanoprost, a widely used prostaglandin F_{2α} analogue for the treatment of glaucoma and ocular hypertension.

Due to the limited availability of direct comparative preclinical and clinical studies on the side effect profile of 15-Keto-latanoprost, this guide will focus on the well-documented adverse effects of latanoprost. Where available, preclinical observations for 15-Keto-latanoprost will be presented. Additionally, data from a comparative study of latanoprost and latanoprostene bunod, a nitric oxide-donating latanoprost analog, will be included to offer quantitative insights into the side effect profile of a closely related compound.

Quantitative Comparison of Ocular Adverse Events: Latanoprost vs. Latanoprostene Bunod (VOYAGER Study)

The VOYAGER study, a randomized, controlled clinical trial, provides valuable data on the comparative side effect profiles of latanoprost and latanoprostene bunod. The following table summarizes the incidence of key ocular adverse events.

Adverse Event	Latanoprost 0.005%	Latanoprostene Bunod 0.024%
Instillation Site Pain	6.1%	12.0%
Ocular Hyperemia	8.5%	2.4%
Conjunctival Hyperemia	Not specified	4.8%
Eye Irritation	Not specified	Not specified
Foreign Body Sensation	Not specified	Not specified
Vision Blurred	Not specified	Not specified
Lacrimation Increased	Not specified	Not specified

Known Side Effect Profile of Latanoprost

Latanoprost is generally well-tolerated, with most side effects being localized to the eye. The following table summarizes the most commonly reported adverse effects.

Category	Side Effect	Incidence	Onset	Reversibility
Very Common	Iris Hyperpigmentation	Higher in patients with mixed-color irides	Gradual (months to years)	Generally considered permanent
Eyelash Changes (increased length, thickness, and number)	Common	Gradual	Reversible upon discontinuation	
Conjunctival Hyperemia	5% to 15%	Can occur shortly after initiation	Often transient or mild with continued use	
Common	Eye Irritation (burning, grittiness, itching, stinging)	Frequent	Upon instillation	Transient
Foreign Body Sensation	Frequent	Upon instillation	Transient	
Blurred Vision	Up to 15%	Shortly after instillation	Transient	
Eyelid Skin Darkening	Less common	Gradual	Reversible upon discontinuation	
Uncommon	Eye Pain	Less frequent	Variable	-
Eyelid Edema	Less frequent	Variable	-	
Rare	Macular Edema	Rare, higher risk in aphakic patients or those with risk factors	Variable	Can be reversible
Iritis/Uveitis	Rare	Variable	-	

Preclinical Observations for 15-Keto-Latanoprost

A key preclinical study investigating the efficacy of 15-Keto-latanoprost in monkey eyes with laser-induced glaucoma reported that the compound was well-tolerated. However, a detailed, quantitative comparison of its side effect profile with latanoprost was not the primary focus of this study and is not available. The study primarily assessed the intraocular pressure (IOP) lowering effects.

Experimental Protocols

Preclinical Evaluation of 15-Keto-Latanoprost in Monkey Eyes (Adapted from Wang et al., IOVS 2007)

- **Study Animals:** Adult female cynomolgus monkeys with unilateral laser-induced glaucoma. All procedures were approved by the Institutional Animal Care and Utilization Committee.
- **Drug Administration:** A 30 μ L drop of 15-Keto-latanoprost (at concentrations of 0.0001%, 0.001%, and 0.01%) or latanoprost 0.005% was topically applied to the glaucomatous eye once daily for five consecutive days. A washout period of at least two weeks was observed between the testing of different drugs.
- **Intraocular Pressure (IOP) Measurement:** IOP was measured hourly for six hours, starting at 9:30 AM, on baseline (day 1), vehicle-only (day 2), and on treatment days 1, 3, and 5.
- **Aqueous Humor Dynamics:** In a separate cohort of normal monkeys, tonographic outflow facility and fluorophotometric aqueous humor flow rates were measured before and after a single topical dose of 0.005% 15-Keto-latanoprost.
- **Side Effect Assessment:** While the primary endpoint was IOP reduction, the study reported that the tested concentrations of 15-Keto-latanoprost were well-tolerated, though specific parameters for assessing tolerability (e.g., scoring of hyperemia, irritation) were not detailed in the publication.

Signaling Pathways

Latanoprost-Induced Iris Pigmentation

The increase in iris pigmentation associated with latanoprost use is believed to be mediated through the activation of the prostaglandin F2 α (FP) receptor on iridial melanocytes. This activation stimulates melanogenesis, the process of melanin production. A key step in this pathway is the upregulation of the transcription of the tyrosinase gene, which encodes the rate-limiting enzyme in melanin synthesis.[1][2] This leads to an increased production and accumulation of melanin within the melanocytes of the iris stroma, resulting in a gradual darkening of the iris color.[3]



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